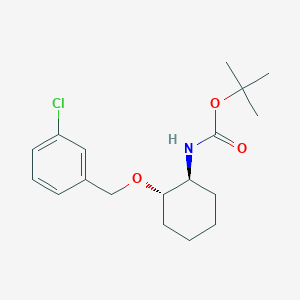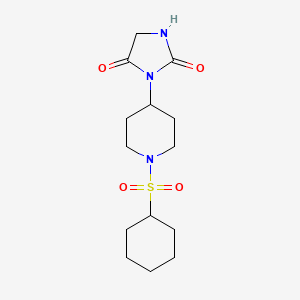![molecular formula C16H17NO4 B2479946 4-[3-(5-Ethyl-2-furyl)propanoylamino]benzoesäure CAS No. 708280-43-7](/img/structure/B2479946.png)
4-[3-(5-Ethyl-2-furyl)propanoylamino]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It belongs to the class of furan derivatives, which are known for their therapeutic efficacy in various medical applications.
Wissenschaftliche Forschungsanwendungen
4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying furan derivatives and their reactivity.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Utilized in the development of new NSAIDs and pain management therapies.
Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid involves multiple steps, typically starting with the preparation of the furan ring. One common method includes the reaction of 5-ethyl-2-furyl with propanoic acid to form the intermediate compound. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final pharmaceutical-grade product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce various alcohol derivatives.
Wirkmechanismus
The mechanism of action of 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Used for its potent anti-inflammatory effects.
Uniqueness
4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid is unique due to its specific furan ring structure, which contributes to its distinct pharmacological profile. Its efficacy in treating pain and inflammation, along with its relatively low side effect profile, makes it a valuable compound in the field of medicine.
Eigenschaften
IUPAC Name |
4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-13-7-8-14(21-13)9-10-15(18)17-12-5-3-11(4-6-12)16(19)20/h3-8H,2,9-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOGMSCPSKDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
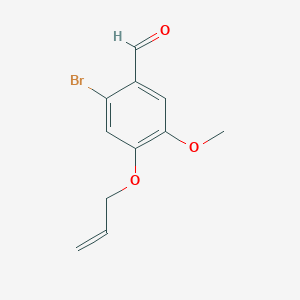
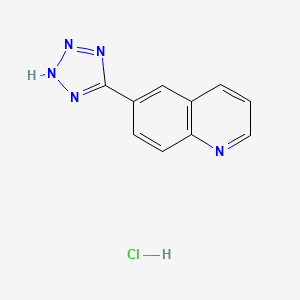
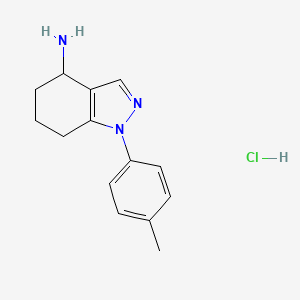
![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2479867.png)
![methyl 4-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2479868.png)
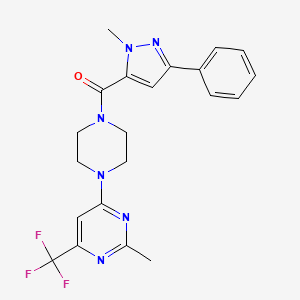
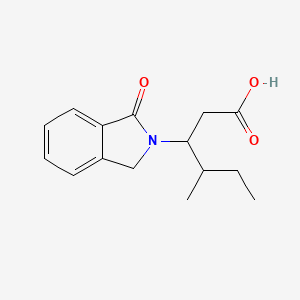
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2479876.png)

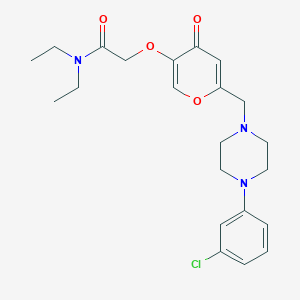
![3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)
